molecular formula C14H8Br2 B169145 3,6-Dibromophenanthrene CAS No. 174735-02-5

3,6-Dibromophenanthrene

Cat. No.: B169145
CAS No.: 174735-02-5
M. Wt: 336.02 g/mol
InChI Key: XTPMJIMUYNZFFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,6-Dibromophenanthrene is an organic compound with the molecular formula C14H8Br2 It is a derivative of phenanthrene, where two bromine atoms are substituted at the 3 and 6 positions of the phenanthrene ring

Mechanism of Action

Target of Action

It is known to be used as an intermediate in the synthesis of various organic compounds, suggesting that its targets could be diverse depending on the specific context .

Mode of Action

It is known to be used as a precursor in the synthesis of a novel phenanthroimidazole-based building unit, which is obtained through an ionothermal method . This suggests that the compound may interact with its targets through covalent bonding during the synthesis process.

Action Environment

The action, efficacy, and stability of 3,6-Dibromophenanthrene can be influenced by various environmental factors. For instance, its synthesis involves heating the mixture to 110°C . Therefore, temperature is a crucial factor in its action. Other factors like pH, presence of other reactants, and solvent used may also play significant roles.

Biochemical Analysis

Biochemical Properties

The biochemical properties of 3,6-Dibromophenanthrene are not well-studied. It is known that brominated phenanthrenes can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions depends on the specific biochemical context and can involve various types of chemical bonds and forces .

Cellular Effects

The cellular effects of this compound are not well-documented. Brominated phenanthrenes have been shown to influence cell function in various ways. For instance, they can impact cell signaling pathways, gene expression, and cellular metabolism . The specific effects of this compound on cells would likely depend on factors such as the cell type and the concentration of the compound.

Molecular Mechanism

It is likely that this compound exerts its effects at the molecular level through interactions with biomolecules, potentially including enzyme inhibition or activation and changes in gene expression .

Dosage Effects in Animal Models

The effects of different dosages of this compound in animal models have not been extensively studied .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,6-Dibromophenanthrene can be synthesized through the bromination of phenanthrene. The process involves the reaction of phenanthrene with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is typically carried out in an inert solvent like carbon tetrachloride or chloroform at room temperature. The bromination selectively occurs at the 3 and 6 positions due to the electronic effects of the phenanthrene ring.

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar bromination process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The crude product is then purified through recrystallization or column chromatography to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions: 3,6-Dibromophenanthrene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

    Oxidation Reactions: The compound can be oxidized to form phenanthrenequinone derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of phenanthrene derivatives.

Common Reagents and Conditions:

    Substitution: Sodium methoxide in methanol, reflux conditions.

    Oxidation: Potassium permanganate in aqueous solution, room temperature.

    Reduction: Lithium aluminum hydride in ether, room temperature.

Major Products:

    Substitution: 3,6-Dimethoxyphenanthrene.

    Oxidation: 3,6-Dibromophenanthrenequinone.

    Reduction: 3,6-Dihydrophenanthrene.

Scientific Research Applications

3,6-Dibromophenanthrene has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the preparation of polycyclic aromatic hydrocarbons.

    Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a precursor for the synthesis of pharmaceutical compounds.

    Industry: this compound is used in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells, due to its excellent electronic properties.

Comparison with Similar Compounds

    3,9-Dibromophenanthrene: Another brominated derivative of phenanthrene with bromine atoms at the 3 and 9 positions.

    9,10-Dibromophenanthrene: Bromine atoms are substituted at the 9 and 10 positions of the phenanthrene ring.

    3,6-Dibromo-9,10-phenanthrenequinone: An oxidized form of 3,6-Dibromophenanthrene.

Uniqueness: this compound is unique due to the specific positioning of the bromine atoms, which influences its reactivity and the types of reactions it can undergo. The 3 and 6 positions on the phenanthrene ring create a distinct electronic environment, making it different from other brominated phenanthrene derivatives. This unique structure allows for selective reactions and applications that are not possible with other isomers.

Properties

IUPAC Name

3,6-dibromophenanthrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Br2/c15-11-5-3-9-1-2-10-4-6-12(16)8-14(10)13(9)7-11/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTPMJIMUYNZFFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C=C2)Br)C3=C1C=CC(=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70448591
Record name 3,6-dibromophenanthrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70448591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174735-02-5
Record name 3,6-dibromophenanthrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70448591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,6-Dibromophenanthrene
Reactant of Route 2
3,6-Dibromophenanthrene
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
3,6-Dibromophenanthrene
Reactant of Route 4
3,6-Dibromophenanthrene
Reactant of Route 5
3,6-Dibromophenanthrene
Reactant of Route 6
Reactant of Route 6
3,6-Dibromophenanthrene
Customer
Q & A

Q1: Why is the specific halogen-halogen distance in 3,6-dibromophenanthrene relevant to its potential applications?

A1: The distance between the bromine atoms in this compound is approximately 6 Å, which is similar to the gap between dimer rows on a Si(100) surface. [] This structural feature makes this compound a potentially interesting candidate for inducing selective reactions on this type of surface. The interaction could lead to unique surface modifications with potential applications in chemical sensing, biological recognition, and molecular electronics. []

Q2: Beyond silicon surface interactions, has this compound been explored for constructing larger molecular architectures?

A2: Yes, this compound has been successfully employed as a rigid, linear building block in the synthesis of three-dimensional metal-organic cages. [, ] Researchers utilized its structural features to create novel 60° organometallic subunits, which then assembled into trigonal-bipyramidal cages when combined with appropriate metal ions. [, ]

Q3: What spectroscopic data is available to characterize this compound?

A3: While the provided abstracts do not detail specific spectroscopic data, this compound's structure has been confirmed through X-ray crystallography. [] This technique revealed a planar phenanthrene ring system with the bromine atoms slightly displaced from the plane. [] Beyond X-ray crystallography, one would expect characterization data such as ¹H NMR, ¹³C NMR, and mass spectrometry to be available in the broader chemical literature.

Q4: What are the potential environmental impacts of using this compound, considering it contains bromine atoms?

A4: While the provided research does not specifically address the environmental impact of this compound, it's important to note that halogenated organic compounds can sometimes pose environmental risks. These risks might include persistence in the environment, potential for bioaccumulation, and toxicity to aquatic organisms. Therefore, any large-scale use of this compound would necessitate careful consideration of its environmental fate and potential for remediation or alternative, less impactful compounds.

Q5: Are there any known alternatives to this compound for its explored applications?

A5: The research on this compound's applications, particularly in surface modification and metal-organic framework construction, is still at a relatively early stage. [, , ] Researchers are likely exploring alternative compounds with modified structures, different halogen substituents, or entirely different core structures to achieve enhanced properties or address potential limitations of this compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.